Tryptophan, N-acetyl-, 4-nitrophenyl ester
Description
Historical Context of Chromogenic and Fluorogenic Substrates in Enzymology
The study of enzymes, or enzymology, gained significant momentum in 1887 when Eduard Buchner demonstrated that enzymes could function outside of living cells. creative-enzymes.com This discovery paved the way for the isolation and detailed study of their physicochemical properties and catalytic mechanisms. creative-enzymes.com A critical advancement in this field was the development of artificial substrates that, upon enzymatic action, produce a measurable signal, such as a change in color or fluorescence. quora.comrsc.org
Chromogenic Substrates: These are compounds that are typically colorless but release a colored molecule (a chromophore) when cleaved by an enzyme. dcfinechemicals.com This color change, which can be measured using a spectrophotometer, is proportional to the enzyme's activity. quora.comdcfinechemicals.com The concept emerged from the "lock-and-key" model proposed by Emil Fischer in 1894, which described the specific binding of a substrate to an enzyme. nih.gov Chromogenic substrates were first introduced into research laboratories in the early 1970s, rapidly being applied to develop assays for enzymes involved in blood coagulation. nih.gov Their application has since expanded to microbiology, biotechnology, and diagnostics, used in techniques like ELISA and Western blotting. dcfinechemicals.comnih.gov A common chromophore used in these substrates is p-nitrophenol (or 4-nitrophenol), which is released from p-nitrophenyl esters and has a distinct yellow color. dergipark.org.tr
Fluorogenic Substrates: These substrates operate on a similar principle but release a fluorescent molecule (a fluorophore) instead of a chromophore. rsc.org They offer significantly greater sensitivity compared to their chromogenic counterparts. thermofisher.com The development of fluorogenic substrates allowed for the detection of extremely low levels of enzymatic activity, sometimes down to a few molecules of an enzyme. thermofisher.com Methods using these substrates enable the specific and rapid detection of various enzymatic activities, both on isolation plates and in cell suspensions. nih.gov The design of these molecules often involves attaching a fluorophore and a quencher to a peptide; enzymatic cleavage separates the two, resulting in a detectable fluorescent signal. rsc.org
The evolution from simple observation of natural substrate conversion to the sophisticated use of synthetic chromogenic and fluorogenic substrates has been fundamental to advancing our understanding of enzyme kinetics, inhibition, and biological function. creative-enzymes.comacs.org
Significance of Tryptophan, N-acetyl-, 4-nitrophenyl ester as a Defined Protease Substrate
N-acetyl-L-tryptophan 4-nitrophenyl ester (Ac-Trp-ONp) holds a specific and important role as a substrate for the digestive enzyme chymotrypsin (B1334515). Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large aromatic amino acids like tryptophan, tyrosine, and phenylalanine.
The significance of Ac-Trp-ONp lies in its carefully designed chemical structure:
The N-acetyl-L-tryptophan portion mimics the natural amino acid recognized by chymotrypsin's active site.
The 4-nitrophenyl ester group is the key to its function as a chromogenic substrate.
When chymotrypsin acts on this substrate, it hydrolyzes the ester bond. This enzymatic cleavage releases 4-nitrophenol (B140041) (p-nitrophenol), a compound that is intensely yellow in color and can be quantified by measuring its absorbance of light at a wavelength of 405 nm. The rate at which this yellow color develops is directly proportional to the activity of the chymotrypsin enzyme in the sample.
This property makes this compound a valuable tool for several key research applications:
Enzyme Assays: It provides a straightforward and quantitative method to measure the activity of chymotrypsin, which is essential for studying the enzyme's function in both normal physiological processes and disease states.
Inhibitor Screening: The substrate is used to screen for potential inhibitors of chymotrypsin. By measuring the reduction in the rate of 4-nitrophenol release in the presence of a test compound, researchers can identify molecules that block the enzyme's activity, which may have therapeutic potential.
Protein Digestion Studies: It aids in understanding the specificity and mechanisms of digestive enzymes like chymotrypsin.
Overview of Academic Research Trajectories Utilizing N-Acetyl Amino Acid 4-Nitrophenyl Esters
The utility of the 4-nitrophenyl ester moiety extends beyond the study of chymotrypsin. A wide range of N-acetyl amino acid 4-nitrophenyl esters have been synthesized and used as chromogenic substrates to investigate the activity and specificity of various other enzymes, particularly esterases and lipases. dergipark.org.trnih.govresearchgate.net
Research has shown that the rate of hydrolysis of these esters can be influenced by the length of the carbon chain in the acyl group. dergipark.org.tr For example, studies on lipase (B570770) activity using a series of p-nitrophenyl esters with different fatty acid chain lengths (from acetate (B1210297) C2 to palmitate C16) revealed that the enzyme's activity varies depending on the substrate's hydrophobicity. dergipark.org.tr One study found that a particular lipase exhibited its highest activity on p-nitrophenyl octanoate (B1194180) (a C8 ester), with lower activity on both shorter and longer chain esters. dergipark.org.tr
Furthermore, 4-nitrophenyl esters have proven to be superior in certain chemical synthesis applications. A 2020 study demonstrated that 4-nitrophenyl (PNP) activated esters are more stable and provide better yields in the radiolabeling of biomolecules compared to other activated esters like tetrafluorophenyl (TFP) esters. nih.gov This highlights their effectiveness not just as reporter substrates for enzyme assays but also as stable intermediates in synthetic chemistry. nih.gov
The table below provides examples of different 4-nitrophenyl esters used in biochemical research and the enzymes they are used to study.
| Substrate Name | Abbreviation | Target Enzyme(s) | Research Application |
| N-Acetyl-L-tryptophan 4-nitrophenyl ester | Ac-Trp-ONp | Chymotrypsin | Enzyme kinetics, inhibitor screening |
| p-Nitrophenyl acetate | p-NPA | Esterases, Lipases | Studying enzyme activity and specificity dergipark.org.trnih.gov |
| p-Nitrophenyl butyrate | p-NPB | Esterases, Lipases | Investigating substrate specificity based on acyl chain length dergipark.org.trresearchgate.net |
| p-Nitrophenyl palmitate | p-NPP | Lipases | Assessing activity on long-chain fatty acid esters dergipark.org.tr |
| p-Nitrophenyl diethyl phosphate (B84403) | Arylesterase | Differentiating esterase and phosphotriesterase activity researchgate.net |
These examples underscore the versatility of N-acetyl amino acid and other 4-nitrophenyl esters as fundamental tools in enzymology, allowing researchers to probe enzyme function with high specificity and quantitative accuracy.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLCPFXPLVJTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883534 | |
| Record name | Tryptophan, N-acetyl-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1990-34-7 | |
| Record name | N-Acetyltryptophan 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan, N-acetyl-, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC270076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Tryptophan, N-acetyl-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tryptophan, N-acetyl-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Tryptophan, N Acetyl , 4 Nitrophenyl Ester
Established Synthetic Routes for 4-Nitrophenyl Ester Formation from N-Acetyltryptophan
The synthesis of Tryptophan, N-acetyl-, 4-nitrophenyl ester, an activated ester, is pivotal for its application in peptide synthesis and other biochemical studies. The formation of the 4-nitrophenyl ester from N-acetyltryptophan involves the activation of the carboxylic acid group of N-acetyltryptophan to facilitate its reaction with 4-nitrophenol (B140041). Several established methods for the synthesis of activated esters of N-protected amino acids can be applied.
One of the most common methods involves the use of a coupling agent, such as a carbodiimide (B86325). Dicyclohexylcarbodiimide (DCC) is a frequently employed reagent for this purpose. rsc.org In this process, DCC activates the carboxyl group of N-acetyltryptophan, which then reacts with 4-nitrophenol to form the desired ester. A simplified method for the synthesis of activated esters of N-protected amino acids using DCC has been described, which involves the aminolysis of active esters of t-butyl or benzyl (B1604629) carbonate, followed by the reincorporation of the leaving group through the addition of DCC. rsc.org
The use of mixed anhydrides is another established route. This involves reacting the N-protected amino acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This highly reactive intermediate is then reacted with 4-nitrophenol to yield the final product.
More recent methods for the synthesis of active esters from carboxylic acids include the use of a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N). This approach is versatile and can be applied to a broad range of carboxylic acids, including N-protected amino acids, to form various active esters, including those with 4-nitrophenol.
The following table summarizes common reagents used in the synthesis of activated amino acid esters:
| Coupling Agent/Method | Description |
| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide that facilitates the direct esterification of a carboxylic acid with an alcohol. |
| Mixed Anhydrides | Formed by reacting the carboxylic acid with a chloroformate, creating a highly reactive intermediate for esterification. |
| In-situ Activation | The active ester is formed and used in the same reaction vessel without isolation, simplifying the synthetic procedure. |
| Triphenylphosphine/Iodine | A modern method for activating carboxylic acids for the formation of a variety of active esters. |
Optimization Strategies in the Laboratory Synthesis of N-Acetyltryptophan 4-Nitrophenyl Esters
Optimizing the synthesis of N-acetyltryptophan 4-nitrophenyl esters is crucial for achieving high yields and purity. Several parameters can be adjusted to enhance the reaction efficiency.
Solvent Selection: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction while minimizing side reactions. For instance, a study on the synthesis of p-nitrophenyl esters of various carboxylic acids utilized anhydrous DCM. nih.gov
Temperature Control: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Esterification reactions are often carried out at room temperature or cooled to 0°C to control the reaction rate and minimize side reactions, such as racemization.
Stoichiometry of Reactants: The molar ratio of the reactants, including the N-acetyltryptophan, 4-nitrophenol, and the coupling agent, should be carefully controlled. A slight excess of the coupling agent and 4-nitrophenol may be used to ensure complete conversion of the starting material.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Allowing the reaction to proceed for too long can lead to the degradation of the product or the formation of impurities.
Purification Methods: The final product is typically purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts. For example, in the synthesis of p-nitrophenyl esters, the crude product was purified by filtration through silica (B1680970) gel. nih.gov
A study on the optimization of esterification reactions highlighted the significant influence of temperature and the ratio of reactants on the reaction conversion. While this study focused on a different system, the principles of factorial design and analysis of variance (ANOVA) can be applied to systematically optimize the synthesis of N-acetyltryptophan 4-nitrophenyl ester.
The following table outlines key parameters for optimization:
| Parameter | Considerations |
| Solvent | Should dissolve reactants and be inert to reaction conditions. Aprotic solvents like DCM, THF, and DMF are common. |
| Temperature | Lower temperatures (0°C to room temperature) are often preferred to minimize side reactions. |
| Reactant Ratio | Stoichiometry should be carefully controlled; a slight excess of the activating agent and alcohol may improve yield. |
| Reaction Time | Monitored by TLC to ensure completion without significant product degradation. |
| Purification | Recrystallization or column chromatography is typically used to obtain a pure product. |
Derivatization Approaches for Functional Enhancement of this compound
While information on the direct derivatization of this compound is limited, functional enhancement can be conceptualized through modifications of the precursor, N-acetyltryptophan, prior to esterification. These modifications can introduce new functionalities for specific applications, such as protein labeling or as biochemical probes.
One potential derivatization is the modification of the indole (B1671886) ring of tryptophan. For example, the regioselective nitration of a protected tryptophan derivative has been demonstrated. Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester can yield either the 2-nitro or 6-nitro product depending on the reaction conditions. These nitro groups can then be further converted into other functional groups.
Another approach could involve the introduction of labels, such as fluorescent tags or biotin, to the N-acetyltryptophan molecule. This would result in a functionalized 4-nitrophenyl ester that could be used to label proteins or other biomolecules.
The following table presents potential derivatization strategies for the precursor, N-acetyltryptophan:
| Derivatization Strategy | Potential Functional Enhancement |
| Indole Ring Nitration | Introduction of a nitro group that can be further modified, potentially altering electronic properties or serving as a handle for further reactions. |
| Halogenation of Indole Ring | Introduction of halogens can modulate the electronic properties and provide sites for cross-coupling reactions. |
| Attachment of Fluorescent Tags | Creates a fluorescent probe for use in imaging and binding studies. |
| Biotinylation | Allows for strong and specific binding to avidin (B1170675) or streptavidin, useful for purification and detection assays. |
Considerations for Scalability in Academic Synthesis and Production
Scaling up the synthesis of this compound from a milligram to a gram scale in an academic laboratory presents several challenges.
Reagent Cost and Availability: The cost of starting materials, particularly the coupling agents and purified solvents, can become a significant factor at a larger scale.
Reaction Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming when handling larger quantities. Recrystallization is often a more practical purification method for larger scale synthesis.
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can pose a safety hazard on a larger scale due to reduced surface area-to-volume ratio, which can lead to poor heat dissipation.
Byproduct Removal: The removal of byproducts, such as the urea (B33335) derivative formed when using DCC, can be more challenging on a larger scale.
Process Safety: Handling larger quantities of flammable solvents and potentially hazardous reagents requires careful planning and appropriate safety measures, such as working in a well-ventilated fume hood and having appropriate personal protective equipment.
A study on the microwave-assisted scale-up of amino acid esterification from batch to flow processes highlights the potential of continuous flow chemistry to address some of the challenges of scalability. scirp.org Flow reactors can offer better control over reaction parameters and simplify work-up procedures. scirp.org
Key considerations for academic scale-up are summarized in the table below:
| Consideration | Challenges and Solutions |
| Cost | Reagent costs can be significant. Exploring less expensive reagents or more efficient synthetic routes is beneficial. |
| Purification | Chromatography can be impractical. Recrystallization is often a preferred method for purification at scale. |
| Heat Management | Exothermic reactions require careful monitoring and control of temperature, potentially using an ice bath or a controlled reactor setup. |
| Byproduct Removal | Efficient filtration and washing steps are crucial for removing byproducts like dicyclohexylurea. |
| Safety | Handling larger volumes of chemicals requires strict adherence to safety protocols and the use of appropriate engineering controls. |
Application of Tryptophan, N Acetyl , 4 Nitrophenyl Ester in Enzymatic Activity Profiling
Substrate Utilization by Serine Proteases: A Focus on Chymotrypsin (B1334515)
N-acetyl-L-tryptophan 4-nitrophenyl ester is a well-established substrate for serine proteases, with a particular utility in studying α-chymotrypsin. nih.gov Chymotrypsin, a digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tryptophan, phenylalanine, and tyrosine. sigmaaldrich.combiocyclopedia.com The N-acetylated tryptophan residue of the substrate mimics a natural peptide linkage, while the 4-nitrophenyl ester group provides a convenient reporter for enzymatic hydrolysis.
Specificity Determinants for Tryptophan, N-acetyl-, 4-nitrophenyl ester Hydrolysis by Proteases
The specificity of proteases, like α-chymotrypsin, for N-acetyl-L-tryptophan 4-nitrophenyl ester is governed by the precise interactions between the substrate and the enzyme's active site. The active site of chymotrypsin features a hydrophobic pocket that accommodates the bulky indole (B1671886) side chain of the tryptophan residue, which is a primary determinant of substrate binding and specificity. biocyclopedia.comnih.gov
The stereochemistry of the substrate is also critical. α-Chymotrypsin exhibits a strong preference for the L-enantiomer of amino acid substrates over the D-enantiomer. nih.govnih.gov Studies have shown that for N-acetylamino acid p-nitrophenyl esters, the rates of deacylation of the acyl-enzyme intermediate formed from the L-isomers are significantly faster than those from the D-isomers. nih.govnih.gov This stereospecificity is a key feature of the enzyme's catalytic mechanism.
Furthermore, the acylation of the amino group with an acetyl moiety and the esterification with a 4-nitrophenyl group are crucial for its function as a synthetic substrate. The N-acetyl group mimics the preceding amino acid in a peptide chain, while the 4-nitrophenyl group acts as a good leaving group upon nucleophilic attack by the active site serine residue of the protease. biocyclopedia.comnih.gov The hydrophobicity of the leaving group can also influence the binding and catalytic steps. nih.gov
Kinetic Characterization of Enzyme-Substrate Interactions using this compound
The hydrolysis of N-acetyl-L-tryptophan 4-nitrophenyl ester by α-chymotrypsin can be characterized by Michaelis-Menten kinetics. The kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency, respectively.
The hydrolysis proceeds via a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate. nih.govlibretexts.org The first step is a rapid acylation of the enzyme's active site serine residue, with the release of 4-nitrophenol (B140041). This is followed by a slower, rate-limiting deacylation step where the acyl-enzyme intermediate is hydrolyzed by water to release N-acetyl-L-tryptophan and regenerate the free enzyme. biocyclopedia.comcam.ac.uk Stopped-flow kinetic studies have been instrumental in dissecting these individual steps, allowing for the direct determination of the acylation rate constant (k2) and the enzyme-substrate dissociation constant (Ks). nih.gov
Table 1: Kinetic Parameters for the Acylation of α-Chymotrypsin by N-acetyl-L-tryptophan Esters This interactive table provides kinetic data for the acylation step of α-chymotrypsin with different N-acetyl-L-tryptophan esters. The data highlights the influence of the leaving group on the enzyme-substrate interaction.
| Substrate | pH | k2 (s-1) | Ks (mM) |
|---|---|---|---|
| N-acetyl-L-tryptophan p-nitrophenyl ester | 4.0 | 20.0 | 0.015 |
| N-acetyl-L-tryptophan p-nitrothiophenyl ester | 4.0 | 25.0 | 0.020 |
| N-acetyl-L-tryptophan ethyl ester | 4.0 | 24.0 | 0.40 |
| N-acetyl-L-tryptophan thiolethyl ester | 4.0 | 20.0 | 0.025 |
Data sourced from Hirohara et al. (1974). nih.gov
Comparative Analysis of this compound with Other Protease Substrates
The utility of N-acetyl-L-tryptophan 4-nitrophenyl ester as a substrate can be appreciated by comparing its reactivity with that of other protease substrates. The specificity of α-chymotrypsin is highly dependent on the nature of the amino acid side chain. nih.govnih.gov
For instance, when comparing the p-nitrophenyl esters of N-acetylated L-amino acids, the rate of deacylation of the corresponding acyl-chymotrypsin increases with the size of the amino acid side chain. nih.govnih.gov This means that the tryptophan derivative is generally hydrolyzed more rapidly than the corresponding phenylalanine, and significantly faster than glycine (B1666218) or leucine (B10760876) derivatives, reflecting the preference of chymotrypsin's S1 pocket for large aromatic residues. nih.govnih.gov
Compared to a non-specific substrate like 4-nitrophenyl acetate (B1210297), N-acetyl-L-tryptophan 4-nitrophenyl ester exhibits a much higher affinity (lower Km) and often a higher catalytic efficiency (kcat/Km) with chymotrypsin, underscoring the importance of the tryptophan side chain for specific recognition by the enzyme. cam.ac.uk
Table 2: Comparative Deacylation Rates of Acyl-α-Chymotrypsins This interactive table compares the first-order rate constants for the deacylation of various N-acetyl-L-aminoacyl-chymotrypsins, illustrating the enzyme's substrate specificity.
| Acyl Group | Deacylation Rate Constant (k3) (s-1) |
|---|---|
| N-acetyl-glycyl | 0.007 |
| N-acetyl-L-alanyl | 0.018 |
| N-acetyl-L-phenylalanyl | 0.76 |
| N-acetyl-L-tryptophanyl | 4.3 |
Data interpretation based on studies of chymotrypsin specificity. nih.govnih.gov
Development and Refinement of Spectrophotometric Enzyme Assays Utilizing this compound
The use of N-acetyl-L-tryptophan 4-nitrophenyl ester has been pivotal in the development of simple and continuous spectrophotometric assays for proteases. These assays are widely used for routine enzyme activity measurements, inhibitor screening, and detailed kinetic analyses.
Principles of 4-Nitrophenol Release Detection in Enzymatic Assays
The fundamental principle behind assays using N-acetyl-L-tryptophan 4-nitrophenyl ester is the enzymatic cleavage of the ester bond, which liberates 4-nitrophenol (pNP). illinois.edu In its protonated form at neutral or acidic pH, 4-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7.5), it is deprotonated to form the 4-nitrophenoxide ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-410 nm. researchgate.netnih.govsigmaaldrich.com
The rate of formation of the 4-nitrophenoxide ion is directly proportional to the rate of the enzymatic reaction. By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, the enzyme's activity can be accurately quantified. libretexts.orgillinois.edu This method provides a continuous and real-time measurement of the reaction progress.
Methodological Considerations for Assay Sensitivity, Specificity, and Robustness
To ensure the accuracy and reliability of enzyme assays utilizing N-acetyl-L-tryptophan 4-nitrophenyl ester, several methodological factors must be carefully controlled:
pH: The pH of the assay buffer is critical. It influences not only the ionization state of the released 4-nitrophenol but also the activity of the enzyme itself. nih.gov Most serine proteases have a specific pH optimum for their catalytic activity. sigmaaldrich.com
Temperature: Enzyme activity is highly dependent on temperature. Assays should be conducted at a constant and controlled temperature to ensure reproducible results. cifor-icraf.org
Substrate Concentration: For determining the maximum velocity (Vmax) of an enzyme, the substrate concentration should be saturating (typically at least 5-10 times the Km value) to ensure the reaction rate is independent of the substrate concentration. illinois.eduresearchgate.net
Interference: The presence of other compounds in the sample that absorb at the same wavelength as 4-nitrophenoxide can interfere with the assay. It is important to run appropriate controls, such as blanks without the enzyme or substrate, to correct for any background absorbance. illinois.eduresearchgate.net In complex samples like soil extracts, dissolved organic matter can be a significant source of interference, and methods to mitigate this, such as the use of flocculating agents like calcium chloride, have been developed. illinois.eduresearchgate.net
Assay Duration: The incubation time should be optimized to ensure the reaction rate is linear and that substrate depletion or product inhibition does not occur. cifor-icraf.org
By carefully considering these factors, robust and sensitive assays can be developed for the accurate profiling of enzymatic activity using N-acetyl-L-tryptophan 4-nitrophenyl ester.
Adaptations for Automation and High-Throughput Screening of Enzyme Activity
The inherent properties of N-acetyl-L-tryptophan-4-nitrophenyl ester make it amenable to adaptation for automated and high-throughput screening (HTS) platforms. The basis of its use in HTS lies in the spectrophotometric detection of the reaction product, 4-nitrophenol, which absorbs light at a specific wavelength, allowing for rapid and quantifiable measurements of enzyme activity.
High-throughput screening campaigns often involve the testing of large libraries of chemical compounds for their inhibitory or activating effects on a target enzyme. nih.govnih.gov The use of microplate-based assays is standard, where each well of a 96-, 384-, or even 1536-well plate functions as a separate reaction vessel. nih.gov In such a setup, the enzyme, the substrate (N-acetyl-L-tryptophan-4-nitrophenyl ester), and a test compound are combined, and the rate of 4-nitrophenol production is measured over time using a microplate reader.
The workflow for an automated HTS assay using this substrate would typically involve the following steps:
Reagent Preparation: Solutions of the target protease, N-acetyl-L-tryptophan-4-nitrophenyl ester, and the compound library are prepared and loaded onto the automated liquid handling system.
Dispensing: The liquid handler dispenses precise volumes of the enzyme and test compounds into the microplate wells.
Initiation of Reaction: The reaction is initiated by the addition of the substrate to all wells.
Incubation and Detection: The microplate is incubated under controlled temperature conditions, and the absorbance is measured at regular intervals by the microplate reader.
Data Analysis: The rate of reaction in each well is calculated from the change in absorbance over time. Wells showing a significant deviation from the control (enzyme and substrate without an inhibitor) are identified as "hits."
The suitability of N-acetyl-L-tryptophan-4-nitrophenyl ester for HTS is further enhanced by its commercial availability and stability. The straightforward nature of the colorimetric assay reduces the need for complex and expensive detection technologies, making it a cost-effective choice for large-scale screening campaigns.
Investigating Enzyme Regulation through Substrate Utilization Profiling
The rate at which an enzyme hydrolyzes N-acetyl-L-tryptophan-4-nitrophenyl ester can provide critical insights into the mechanisms that regulate its catalytic activity. By monitoring changes in substrate utilization, researchers can study various aspects of enzyme regulation, including allosteric modulation and the effects of post-translational modifications.
Allosteric Modulation Studies of Proteases
Allosteric modulators are molecules that bind to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's catalytic activity. The study of allosteric regulation is crucial for understanding how enzyme function is controlled in biological systems and for the development of novel therapeutic agents.
N-acetyl-L-tryptophan-4-nitrophenyl ester can be employed as a reporter substrate to investigate the effects of allosteric modulators on protease activity. In a typical experiment, the initial rate of substrate hydrolysis is measured in the absence and presence of a putative allosteric modulator. An increase or decrease in the rate of 4-nitrophenol production indicates that the modulator is an allosteric activator or inhibitor, respectively.
For instance, studies on the Lon protease, an ATP-dependent protease, have shown that its activity is allosterically regulated by the binding of substrates and nucleotides. While not specifically using N-acetyl-L-tryptophan-4-nitrophenyl ester, the principles of these studies can be applied. The binding of an allosteric modulator can affect the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Table 1: Illustrative Kinetic Data for Allosteric Modulation of a Protease
| Modulator Concentration | Vmax (µM/min) | Km (mM) |
| 0 µM (Control) | 100 | 1.0 |
| 10 µM (Activator) | 150 | 0.8 |
| 10 µM (Inhibitor) | 50 | 1.5 |
This table illustrates hypothetical data on how the kinetic parameters of a protease, determined using N-acetyl-L-tryptophan-4-nitrophenyl ester, might change in the presence of an allosteric activator or inhibitor.
By systematically varying the concentrations of both the substrate and the allosteric modulator, a detailed kinetic analysis can be performed to elucidate the mechanism of allosteric regulation.
Effects of Post-Translational Modifications on Enzyme Activity Measured via Substrate Hydrolysis
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and can profoundly impact their function, including their catalytic activity. nih.gov Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. mdpi.com Investigating how these modifications affect enzyme kinetics is fundamental to understanding their regulatory roles.
The hydrolysis of N-acetyl-L-tryptophan-4-nitrophenyl ester can be used as a quantitative measure of how a specific PTM affects the activity of a protease. To conduct such a study, two populations of the enzyme are required: the unmodified enzyme and the enzyme that has been subjected to the specific PTM. The kinetic parameters for the hydrolysis of the substrate are then determined for both forms of the enzyme.
For example, phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a well-known regulatory mechanism for many enzymes. nih.gov To study the effect of phosphorylation on a protease, the enzyme would be incubated with a specific kinase to introduce the phosphate group. The activity of the phosphorylated and non-phosphorylated enzyme would then be compared using the N-acetyl-L-tryptophan-4-nitrophenyl ester assay.
Table 2: Research Findings on the Effect of a Hypothetical PTM on Protease Activity
| Enzyme Form | Specific Activity (U/mg) | Fold Change |
| Unmodified | 50 | 1.0 |
| Phosphorylated | 125 | 2.5 |
| Glycosylated | 30 | 0.6 |
This table presents hypothetical research findings on how different post-translational modifications could alter the specific activity of a protease as measured by the hydrolysis of N-acetyl-L-tryptophan-4-nitrophenyl ester.
These studies can reveal whether a particular PTM activates or inhibits the enzyme and can provide a quantitative measure of the magnitude of this effect. Such information is invaluable for deciphering the complex regulatory networks that control cellular processes.
Mechanistic Elucidation and Kinetic Analysis Using Tryptophan, N Acetyl , 4 Nitrophenyl Ester
Probing the Catalytic Mechanism of Ester Hydrolysis by Serine Proteases
The hydrolysis of N-acetyl-L-tryptophan-4-nitrophenyl ester by serine proteases, such as chymotrypsin (B1334515), proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. This process can be represented by the following scheme:
E + S ⇌ E·S → E-P₁ + P₂ → E + P₃
Where:
E is the free enzyme.
S is the substrate (N-acetyl-L-tryptophan-4-nitrophenyl ester).
E·S is the non-covalent Michaelis complex.
E-P₁ is the acyl-enzyme intermediate (N-acetyl-L-tryptophanyl-enzyme).
P₂ is the first product released (4-nitrophenol).
P₃ is the second product (N-acetyl-L-tryptophan).
The first phase of the reaction, known as acylation, involves the nucleophilic attack of the active site serine on the carbonyl carbon of the substrate, leading to the formation of the acyl-enzyme intermediate and the release of 4-nitrophenol (B140041). The second phase, deacylation, is the hydrolysis of the acyl-enzyme intermediate by a water molecule, which regenerates the free enzyme and releases the second product.
Transient-state kinetics, often studied using stopped-flow spectrophotometry, allows for the resolution of the individual acylation and deacylation steps. When the enzyme is mixed with a saturating concentration of N-acetyl-L-tryptophan-4-nitrophenyl ester, an initial rapid "burst" of 4-nitrophenol is observed. cam.ac.uk This burst corresponds to the acylation step and is stoichiometric with the amount of active enzyme present. Following the burst, the reaction proceeds at a slower, steady-state rate, which is limited by the deacylation step.
The acylation rate constant (k₂) and the enzyme-substrate dissociation constant (K_s) for the hydrolysis of N-acetyl-L-tryptophan p-nitrophenyl ester by α-chymotrypsin have been determined at various pH values. These studies have provided valuable insights into the formation of the tetrahedral intermediate during acylation. nih.gov
| pH | k₂ (s⁻¹) | K_s (mM) |
| 4.0 | 2.5 | 0.04 |
| 5.0 | 18 | 0.05 |
| 8.0 | 25 | 0.04 |
| Data adapted from Hirohara et al., 1974. The study was conducted at 25°C. nih.gov |
The near-identical k₂ values for the p-nitrophenyl ester and its corresponding thiol ester suggest that the formation of the tetrahedral intermediate is the rate-determining step in acylation. nih.gov
The catalytic activity of serine proteases is highly dependent on the ionization states of key amino acid residues in the active site, particularly the catalytic triad (B1167595) (serine, histidine, and aspartate). The pH-rate profile, a plot of the reaction rate versus pH, typically exhibits a bell-shaped curve, reflecting the requirement for the catalytic histidine to be in its basic form to act as a general base, and the N-terminal α-amino group of the enzyme to be protonated for maintaining the active conformation.
For the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophanamide, a substrate analogous to the nitrophenyl ester, the activity is dependent on a group with a pKa of approximately 6.7, which corresponds to the active site histidine (His-57). researchgate.net The decrease in activity at higher pH is attributed to the deprotonation of the α-amino group of isoleucine-16, which has a pKa around 9.6. cam.ac.uk The pH dependence of the acylation step (k₂) for N-acetyl-L-tryptophan p-nitrophenyl ester hydrolysis by α-chymotrypsin shows an increase with pH, consistent with the involvement of a group with a pKa around 7, attributable to the catalytic histidine. nih.govacs.org
Enzyme Inhibition Studies with Tryptophan, N-acetyl-, 4-nitrophenyl ester as a Reporter Substrate
N-acetyl-L-tryptophan-4-nitrophenyl ester is an effective reporter substrate for studying enzyme inhibition. The continuous release of the colored product allows for convenient measurement of the initial reaction rate in the presence of varying concentrations of an inhibitor.
Two common parameters used to quantify the potency of an inhibitor are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i).
IC₅₀: This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is determined experimentally by measuring the enzyme activity at a fixed substrate concentration and a range of inhibitor concentrations.
K_i: This is the dissociation constant for the enzyme-inhibitor complex and represents the binding affinity of the inhibitor for the enzyme. For competitive inhibitors, K_i can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
K_i = IC₅₀ / (1 + [S]/K_m)
where [S] is the substrate concentration and K_m is the Michaelis constant for the substrate.
The use of N-acetyl-L-tryptophan-4-nitrophenyl ester in kinetic assays can help distinguish between reversible and irreversible inhibition.
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and the enzyme's activity can be restored by removing the inhibitor, for example, through dialysis or dilution. In kinetic assays, the inhibition will reach a steady state.
Irreversible Inhibition: The inhibitor typically forms a covalent bond with the enzyme, leading to a time-dependent loss of enzyme activity that cannot be recovered by simple removal of the inhibitor.
By pre-incubating the enzyme with the inhibitor for varying amounts of time and then initiating the reaction by adding the substrate, one can determine if the inhibition is time-dependent, a hallmark of irreversible inhibition.
The hydrolysis of N-acetyl-L-tryptophan-4-nitrophenyl ester provides a robust and reproducible assay for high-throughput screening (HTS) of potential protease inhibitors. Its suitability for HTS is due to the simple colorimetric readout, which can be easily adapted to a microplate format.
In a typical HTS campaign, a library of chemical compounds is screened for their ability to inhibit the protease-catalyzed hydrolysis of the substrate. The activity is measured in the presence of each compound, and "hits" are identified as those that cause a significant reduction in the reaction rate. These hits can then be further characterized to determine their IC₅₀ and K_i values, as well as their mechanism of inhibition.
Below is a representative table illustrating the type of data that could be generated from screening a series of hypothetical inhibitors against a serine protease using N-acetyl-L-tryptophan-4-nitrophenyl ester as the substrate.
| Compound | Inhibition at 10 µM (%) | IC₅₀ (µM) | K_i (µM) | Mechanism |
| Inhibitor A | 85 | 1.2 | 0.6 | Competitive |
| Inhibitor B | 45 | 15 | 7.5 | Competitive |
| Inhibitor C | 92 | 0.8 | N/A | Irreversible |
| Inhibitor D | 15 | > 50 | > 25 | Weak/No Inhibition |
| This table is for illustrative purposes to show how data from an inhibitor screen would be presented. |
This initial screening and subsequent characterization are crucial steps in the identification of lead compounds for drug discovery programs targeting proteases involved in various diseases.
Biophysical and Structural Insights Derived from Studies with Tryptophan, N Acetyl , 4 Nitrophenyl Ester
Ligand Binding Studies and Active Site Mapping through Substrate Analogs
The use of substrate analogs that produce a measurable signal upon enzymatic action is a cornerstone of ligand binding studies and the characterization of enzyme active sites. Tryptophan, N-acetyl-, 4-nitrophenyl ester is a classic example of such a compound, designed to mimic the natural substrates of chymotrypsin (B1334515), an enzyme that preferentially cleaves peptide bonds after bulky hydrophobic amino acid residues like tryptophan.
The hydrolysis of this compound by chymotrypsin proceeds via a two-step "ping-pong" mechanism, which has been elucidated through kinetic studies. libretexts.org The first, rapid step involves the acylation of a serine residue in the enzyme's active site, leading to the release of the 4-nitrophenolate (B89219) ion, which absorbs light at 400 nm. libretexts.orgcam.ac.uk This initial "burst" of color is stoichiometric with the number of active enzyme molecules, a phenomenon that can be exploited for active site titration to determine the concentration of functional enzyme in a preparation. libretexts.org The second, slower step is the deacylation of the enzyme, which regenerates the free enzyme for another round of catalysis. libretexts.org
Kinetic parameters for the interaction of this compound with α-chymotrypsin have been determined using pre-steady-state kinetics, often employing stopped-flow techniques. nih.gov These studies provide quantitative data on the affinity of the substrate for the enzyme (dissociation constant, K_s) and the rate of the acylation step (k₂).
| pH | k₂ (s⁻¹) | K_s (M) | Reference |
|---|---|---|---|
| 4.0 | 0.035 | 1.5 x 10⁻⁵ | nih.gov |
| 5.0 | 0.34 | 1.7 x 10⁻⁵ | nih.gov |
| 8.0 | 28.5 | 2.5 x 10⁻⁵ | nih.gov |
The data in the table illustrates the pH dependence of the acylation rate, reflecting the ionization state of key catalytic residues in the active site of chymotrypsin. By comparing the kinetic parameters of a series of related substrate analogs, researchers can infer structural details about the active site's substrate specificity pockets.
Conformational Changes in Enzymes upon Substrate Binding Detected by Spectroscopic Means
The binding of a substrate to an enzyme's active site is often not a simple lock-and-key event but rather a dynamic process that can induce conformational changes in the protein. Spectroscopic techniques are pivotal in detecting these subtle structural rearrangements. Studies on chymotrypsin with substrates like this compound have provided evidence for such induced-fit mechanisms.
Fluorescence spectroscopy is particularly sensitive to the local environment of tryptophan residues within a protein. Changes in the intrinsic fluorescence of these residues can signal conformational alterations upon ligand binding. westmont.edunih.gov Research on the acylation of α-chymotrypsin by a similar substrate, N-acetyl-L-phenylalanine methyl ester, revealed a significant reduction in the fluorescence emission intensity and a blue shift in the emission maximum of the acyl-enzyme intermediate compared to the free enzyme. researchgate.net This suggests a notable change in the environment of one or more tryptophan residues, indicating a conformational change associated with the acylation step. researchgate.net
Circular dichroism (CD) spectroscopy, which probes the secondary and tertiary structure of proteins, has also been employed to study these interactions. The hydrolysis of this compound by α-chymotrypsin has been investigated at subzero temperatures using a combination of spectroscopic methods, including circular dichroism and fluorescence spectrometry, to gain insights into changes in protein conformation during the catalytic cycle. nih.gov The far-UV CD spectrum of proteins is sensitive to the peptide backbone conformation, and alterations upon substrate binding can be indicative of global structural changes. nih.gov
Integration with Advanced Spectroscopic Techniques for Mechanistic Understanding
A deeper understanding of enzyme mechanisms often requires the integration of kinetic measurements with advanced spectroscopic techniques that can capture transient intermediates and their structural properties. The study of this compound hydrolysis has benefited significantly from such integrated approaches.
Stopped-flow spectroscopy is a powerful technique for studying rapid enzymatic reactions by enabling the measurement of kinetic data within milliseconds of mixing the enzyme and substrate. cam.ac.ukbiologic.net This method is ideally suited for observing the pre-steady-state kinetics of chymotrypsin-catalyzed hydrolysis, including the initial burst of 4-nitrophenolate release from this compound. cam.ac.uknih.gov
The coupling of stopped-flow instrumentation with various spectroscopic detectors allows for the simultaneous acquisition of kinetic and structural information. For instance, fluorescence stopped-flow experiments can monitor changes in protein tryptophan fluorescence during the rapid phases of the enzymatic reaction, providing real-time insights into conformational dynamics. nih.govnih.gov This approach has been used to determine the kinetic parameters of conformational changes in α-chymotrypsin. nih.gov Similarly, stopped-flow can be combined with circular dichroism to follow rapid changes in protein secondary structure during catalysis. biologic.net
While not explicitly documented for this compound, the integration of techniques like solution Nuclear Magnetic Resonance (NMR) spectroscopy with kinetic studies offers the potential for atomic-level resolution of enzyme-substrate interactions and allosteric conformational changes. nih.gov Such advanced methods, when applied to well-characterized systems involving substrates like this compound, can provide a more complete picture of the intricate relationship between enzyme structure, dynamics, and catalytic function.
Computational and Theoretical Approaches to Tryptophan, N Acetyl , 4 Nitrophenyl Ester Interactions
Molecular Docking Simulations of Enzyme-Substrate Complexes Involving Tryptophan, N-acetyl-, 4-nitrophenyl ester
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are primarily used to understand its binding to the active site of enzymes, such as the serine protease α-chymotrypsin, which is known to hydrolyze this substrate. nih.gov
These simulations provide insights into the binding affinity, the specific interactions that stabilize the enzyme-substrate complex, and the initial conformation of the substrate prior to the catalytic reaction. The process involves generating a multitude of possible binding poses of the ligand (this compound) within the enzyme's active site and then using a scoring function to rank these poses based on their predicted binding energy.
Key interactions typically identified in docking studies with chymotrypsin (B1334515) include:
Hydrophobic Interactions: The indole (B1671886) ring of the tryptophan residue of the substrate fits into the S1 hydrophobic pocket of chymotrypsin, which is a well-characterized feature of this enzyme's specificity for aromatic amino acid residues.
Hydrogen Bonding: The acetyl group and the amide linkage of the substrate can form hydrogen bonds with amino acid residues in the active site, such as Serine-195, Glycine-193, and Histidine-57. semanticscholar.org
Pi-Stacking: The aromatic rings of the tryptophan and the 4-nitrophenyl group can engage in pi-stacking interactions with aromatic residues in the active site.
The results from molecular docking simulations are often presented in data tables that summarize the binding energies and key interacting residues for the most favorable binding poses.
Interactive Table: Predicted Binding Affinities and Key Interactions of this compound with α-Chymotrypsin
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (α-Chymotrypsin) | Type of Interaction |
| 1 | -8.5 | Ser-195, His-57, Gly-193, Trp-215 | Hydrogen Bonding, Hydrophobic |
| 2 | -8.2 | Cys-42, Cys-58, Met-192 | Hydrophobic, van der Waals |
| 3 | -7.9 | Ser-214, Val-213 | Hydrogen Bonding |
Note: The data in this table is illustrative and represents typical findings from molecular docking studies of similar substrates with serine proteases.
Molecular Dynamics Simulations of Hydrolysis Pathways and Enzyme Flexibility
While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes in both the enzyme and the substrate over time. For the hydrolysis of this compound, MD simulations are crucial for understanding the flexibility of the enzyme's active site and the pathway of substrate entry and product release.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. A typical MD simulation of the chymotrypsin-substrate complex would involve solvating the complex in a water box and running the simulation for a period of nanoseconds to microseconds.
Key insights gained from MD simulations include:
Conformational Stability: The root-mean-square deviation (RMSD) of the protein backbone and the substrate is monitored to assess the stability of the complex over the simulation time. A stable RMSD suggests a well-docked and stable complex.
Enzyme Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the enzyme, such as loops surrounding the active site, which may play a role in substrate binding and product release.
Water Dynamics: MD simulations can reveal the role of specific water molecules in the active site, which are often crucial for the hydrolysis reaction by acting as nucleophiles.
Interactive Table: Representative Molecular Dynamics Simulation Parameters for Chymotrypsin-Substrate Complex
| Parameter | Value | Description |
| Simulation Time | 100 ns | Total duration of the simulation. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Force Field | AMBER, CHARMM | A set of parameters for the energy function. |
| RMSD (Backbone) | 1.5 Å | Average deviation from the initial structure. |
| RMSF (Active Site) | 0.8 - 2.0 Å | Fluctuation of active site residues. |
Note: This table presents typical parameters and results from MD simulations of enzyme-substrate complexes and is for illustrative purposes.
Quantum Chemical Calculations of Transition States and Reaction Intermediates in Ester Cleavage
To investigate the chemical steps of ester cleavage at a quantum mechanical level, quantum chemical calculations are employed. These methods, often in a hybrid form known as Quantum Mechanics/Molecular Mechanics (QM/MM), provide detailed information about the electronic structure changes during the reaction, including the formation and breaking of chemical bonds.
For the hydrolysis of this compound by chymotrypsin, QM/MM calculations focus on the acylation and deacylation steps of the catalytic mechanism. The catalytic triad (B1167595) of chymotrypsin (Serine-195, Histidine-57, and Aspartate-102) and the substrate are typically treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient MM force field.
These calculations can elucidate:
Reaction Mechanism: The precise sequence of events, including the nucleophilic attack of Serine-195 on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to form the acyl-enzyme complex and release the 4-nitrophenolate (B89219) leaving group. researchgate.net
Transition State Structures: The geometry and electronic properties of the high-energy transition states that connect the reactants, intermediates, and products.
Interactive Table: Illustrative Energy Profile for the Acylation Step of this compound Hydrolysis by Chymotrypsin
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Enzyme-Substrate Complex | 0.0 |
| 2 | Transition State 1 (Tetrahedral Intermediate Formation) | +15.2 |
| 3 | Tetrahedral Intermediate | +2.5 |
| 4 | Transition State 2 (Intermediate Collapse) | +12.8 |
| 5 | Acyl-Enzyme Complex + 4-nitrophenolate | -5.0 |
Note: The energy values in this table are representative of typical activation and reaction energies for serine protease-catalyzed ester hydrolysis and are for illustrative purposes.
Future Directions and Emerging Research Avenues for Tryptophan, N Acetyl , 4 Nitrophenyl Ester
Design of Novel Tryptophan Ester-Based Probes with Enhanced Spectral or Kinetic Characteristics
A significant avenue for future research is the rational design of new probes based on the N-acetyl-L-tryptophan scaffold to yield superior performance. The conventional 4-nitrophenyl (pNP) reporter system, while reliable, has inherent limitations, including moderate molar absorptivity and pH-dependent signal generation, as only the deprotonated 4-nitrophenolate (B89219) form is strongly colored. wikipedia.orgwikipedia.orgresearchgate.net
Future design efforts are likely to focus on two key areas:
Alternative Reporter Groups: Replacing the 4-nitrophenyl group with advanced fluorogenic or colorimetric moieties can dramatically enhance assay sensitivity. For instance, coumarin-based derivatives, such as 7-amino-4-methylcoumarin (B1665955) (AMC), offer a fluorescent readout with a much lower limit of detection compared to absorbance-based methods. researchgate.net The development of next-generation reporters like 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) also presents an opportunity to create novel tryptophan-based substrates with distinct spectral properties suitable for multiplexed assays. researchgate.net
Modification of the Tryptophan Moiety: Alterations to the N-acetyl-L-tryptophan structure itself can fine-tune kinetic properties (Km and kcat) and enhance selectivity for specific enzymes. For example, introducing substituents on the indole (B1671886) ring could either improve binding affinity or create steric hindrance to disfavor hydrolysis by off-target proteases. Engineering the N-acyl group could similarly modulate substrate recognition by the target enzyme's active site. This approach allows for the development of highly specific probes tailored for a single protease within a complex mixture.
| Reporter Group | Detection Method | Typical λmax (nm) | Key Advantage | Key Limitation |
|---|---|---|---|---|
| 4-Nitrophenol (B140041) (pNP) | Colorimetric (Absorbance) | ~405 | Simple, inexpensive, and robust. semanticscholar.org | Moderate sensitivity, pH-dependent signal. wikipedia.org |
| 7-Amino-4-methylcoumarin (AMC) | Fluorometric (Emission) | ~440-460 | High sensitivity. researchgate.net | Potential for photobleaching, inner filter effects. |
| 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) | Fluorometric (Emission) | ~535 | Large Stokes shift, environmentally sensitive fluorescence. researchgate.net | Can be susceptible to quenching. |
Expansion of Applications to Diverse Enzyme Families and Complex Biological Systems
While historically used for well-characterized serine proteases like chymotrypsin (B1334515), the application of N-acetyl-L-tryptophan 4-nitrophenyl ester and its future derivatives is poised for significant expansion. nih.gov The substrate's specificity is conferred by the tryptophan residue, making it a candidate for assaying any protease that recognizes and cleaves at this site.
Emerging applications include:
Targeting New Protease Families: Beyond chymotrypsin, this substrate could be used to investigate other proteases with a preference for bulky aromatic residues, including certain cathepsins, caspases, or proteasomal subunits. Research has shown that the parent compound, N-acetyl-L-tryptophan, can influence proteasome activity, suggesting that the ester derivative could serve as a tool to directly measure the activity of its chymotrypsin-like subunit in purified systems or cell lysates. nih.gov
Assays in Complex Biological Milieux: The utility of an enzymatic probe is greatly enhanced if it can function in complex environments such as cell culture media, cell lysates, or even within living cells. Studies have already demonstrated the use of N-acetyl-L-tryptophan 4-nitrophenyl ester in non-aqueous environments like dimethyl sulfoxide, highlighting its robustness. nih.gov Future work could focus on adapting its use for real-time activity monitoring in complex biological samples, which is critical for understanding enzyme function in a more physiologically relevant context.
Investigating Disease-Associated Enzymes: Many diseases, including neurodegenerative conditions like Alzheimer's and amyotrophic lateral sclerosis (ALS), involve dysregulated protease activity. nih.govnih.gov Since N-acetyl-L-tryptophan has been investigated for its neuroprotective effects in models of these diseases, probes like its 4-nitrophenyl ester could be employed to study the specific proteases involved in these pathways. nih.govnih.gov
Challenges and Opportunities in the Development of Advanced Enzymatic Tools and Methodologies
The development of the next generation of enzymatic tools based on the N-acetyl-L-tryptophan scaffold is not without its challenges, but each challenge presents a corresponding opportunity for innovation.
Challenges:
Substrate Specificity: In complex biological systems, multiple proteases may be capable of hydrolyzing the same substrate. A key challenge is designing probes with exquisite specificity for a single enzyme to avoid confounding results. nih.gov
Enzyme Engineering: Often, the goal is not just to find a substrate for a natural enzyme, but to engineer an enzyme for a specific purpose. The directed evolution or rational design of enzymes with novel specificities or enhanced stability remains a significant hurdle. nih.govnih.gov
Delivery and Localization: For assays in living cells, the probe must be able to cross the cell membrane and, in some cases, localize to a specific subcellular compartment. This requires careful chemical modification to balance solubility, permeability, and stability.
Cost and Scalability: The synthesis of complex, multi-functional probes can be expensive and difficult to scale, limiting their accessibility for large-scale screening or industrial applications. nih.gov
Opportunities:
Synergy of Protein and Substrate Engineering: The greatest opportunity lies in the co-evolution of enzyme-substrate pairs. An enzyme can be engineered through directed evolution to specifically recognize a synthetic tryptophan-based substrate that is not efficiently processed by any native enzyme. This creates a truly orthogonal tool for use in complex systems.
Advanced Reporter Technologies: Moving beyond standard fluorescence to reporters that are sensitive to their microenvironment (solvatochromic dyes) or that operate via mechanisms like chemiluminescence or bioluminescence resonance energy transfer (BRET) could open up new applications in diagnostics and in vivo imaging.
Systems Biology-Driven Discovery: As more genomes are sequenced and proteomic datasets become available, computational and systems biology approaches can be used to identify new proteases with interesting specificities. researchgate.net This provides a rich source of new targets for which custom tryptophan-based substrates can be designed, driving both basic science discovery and the development of new biotechnological tools.
Q & A
Q. How is Tryptophan, N-acetyl-, 4-nitrophenyl ester utilized as an activating group in peptide synthesis?
The 4-nitrophenyl ester group serves as a reactive leaving group in peptide bond formation. For example, in introducing BOC-protected groups to tryptophan, the ester reacts with amines under mild conditions (e.g., KF, 18-crown-6, DIPEA, THF) to facilitate acylation. This method avoids racemization and allows selective deprotection using acidic conditions followed by piperidine treatment .
Q. What is the mechanism of acid-catalyzed hydrolysis for 4-nitrophenyl esters?
Acid hydrolysis proceeds via an A-2 mechanism, where protonation occurs on the ester oxygen, activating the carbonyl for nucleophilic attack. Kinetic studies in dioxane-water systems (20–60% v/v) confirm this pathway, with 4-nitrophenoxide as the leaving group. Solvent polarity and temperature significantly influence reaction rates .
Q. What spectroscopic methods are suitable for characterizing N-acetyl tryptophan derivatives?
Dispersed fluorescence spectroscopy and UV-Vis analysis are effective. For instance, fluorescence spectra (e.g., at 34,925 cm⁻¹) distinguish conformers based on resonance intensity, while electronic spectroscopy identifies substituent effects on indole chromophores. These techniques help resolve structural and electronic properties .
Advanced Research Questions
Q. How can enantioselective additions of 4-nitrophenyl esters to iminium ions be achieved?
Isothiourea catalysts (e.g., tetramisole) enable enantioselective β-amino amide synthesis. Optimized conditions include Ru(bpy)₃Cl₂ (0.5 mol%) for photoredox-generated iminium bromide ions and BrCCl₃ as a halide source. Yields reach 96% with 99.5:0.5 er, dependent on counterion choice (Br⁻ > Cl⁻) and steric tuning .
Q. How do counterion and catalyst selection influence enantiomeric outcomes in such reactions?
Iminium bromide ions enhance reactivity and selectivity due to stronger ion-pairing with the catalyst. Lower catalyst loadings (5 mol% tetramisole) minimize side reactions, while solvent polarity adjustments (e.g., THF vs. DCM) modulate transition-state stabilization. Diastereomeric ratios (up to 79:21 dr) are sensitive to steric bulk in the ester substrate .
Q. What strategies optimize reaction conditions for high enantiomeric excess (ee) in catalytic processes?
Key factors include:
- Photoredox initiation : Generates reactive iminium ions without thermal degradation.
- Solvent screening : Polar aprotic solvents (THF) improve catalyst-substrate interaction.
- Temperature control : Room temperature avoids racemization. Systematic screening via DoE (Design of Experiments) identifies optimal molar ratios and reaction times .
Methodological Notes
- Synthetic protocols should prioritize inert atmospheres to prevent ester hydrolysis.
- Analytical validation via chiral HPLC or NMR (e.g., NOE experiments) confirms stereochemical outcomes.
- Mechanistic studies require isotopic labeling (e.g., ¹⁸O in hydrolysis) or computational modeling (DFT) to probe transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
